1-Methyl-4-((2-methylpropyl)thio)benzene, also known as Isobutyl(p-tolyl) sulfide, is an alkyl-aryl thioether with the molecular formula C11H16S and a molecular weight of 180.31 g/mol. It belongs to the class of organic sulfur compounds, characterized by a para-substituted toluene core linked to an isobutylthio group.
Molecular FormulaC11H16S
Molecular Weight180.31 g/mol
CAS No.54576-37-3
Cat. No.B13804111
⚠ Attention: For research use only. Not for human or veterinary use.
1-Methyl-4-((2-methylpropyl)thio)benzene (CAS 54576-37-3) as an Alkyl-Aryl Sulfide Intermediate for Procurement
1-Methyl-4-((2-methylpropyl)thio)benzene, also known as Isobutyl(p-tolyl) sulfide, is an alkyl-aryl thioether with the molecular formula C11H16S and a molecular weight of 180.31 g/mol . It belongs to the class of organic sulfur compounds, characterized by a para-substituted toluene core linked to an isobutylthio group. As a versatile intermediate, it is relevant for applications in organic synthesis, materials science, and as a potential fragrance precursor, distinguished from its linear alkyl or smaller-chain analogs by its specific branched alkyl substitution pattern .
Organic synthesis intermediate: Branched alkyl-aryl thioether supports building block diversity for C–S bond formation and functionalization.
Fragrance discovery candidate: Class-level profile suggests spicy-anisic odor potential; may support novel fragrance ingredient screening.
Branched alkyl differentiation: Isobutyl substitution provides distinct physicochemical properties vs linear or shorter-chain p-tolyl sulfides.
Why Generic Substitution of 1-Methyl-4-((2-methylpropyl)thio)benzene with Closer Analogs Fails
Although alkyl p-tolyl sulfides share a common core, the specific nature of the alkyl chain (linear vs. branched, length) critically dictates key physicochemical properties, reactivity profiles, and application-specific performance. For instance, the branched isobutyl chain in 1-Methyl-4-((2-methylpropyl)thio)benzene (CAS 54576-37-3) leads to a lower boiling point and density compared to its linear butyl analog, directly impacting purification and formulation processes . Furthermore, the chain structure influences enzymatic sulfoxidation stereoselectivity [1] and likely affects odor character and stability in fragrance applications [2]. Therefore, substituting this compound with a different alkyl p-tolyl sulfide is not a like-for-like replacement and can result in quantifiable differences in experimental outcomes, synthesis yields, and final product specifications.
Boiling point mismatch
Linear n-butyl analog shows higher boiling point; substituting may shift distillation conditions and process energy requirements.
Density variation
Branched chain yields lower density than methyl or ethyl p-tolyl sulfides, which may alter gravimetric formulation properties.
Stereochemical drift
Alkyl chain structure influences enzymatic sulfoxidation stereoselectivity; branched isobutyl will likely produce a different enantiomeric excess than linear analogs.
Fragrance performance
Class-level odor and stability claims may not transfer directly to this specific branched analog; compound-specific sensory data are not publicly established.
[1] Rettie, A. E., Bogucki, B. D., Lim, I., & Meier, G. P. (1990). Stereoselective sulfoxidation of a series of alkyl p-tolyl sulfides by microsomal and purified flavin-containing monooxygenases. Molecular Pharmacology, 37(5), 649-655. View Source
[2] Flachsmann, F., Gautschi, M., & Wiedemann, J. (2003). Alkylsulfanyl-benzenes as fragrance compounds. Justia Patents, US 20060014664 A1. Retrieved from https://patents.justia.com/patent/20060014664 View Source
Quantitative Differentiating Evidence for Procuring 1-Methyl-4-((2-methylpropyl)thio)benzene (Isobutyl(p-tolyl) sulfide)
Reduced Boiling Point for Energy-Efficient Distillation
Isobutyl(p-tolyl) sulfide exhibits a significantly lower boiling point than its linear n-butyl analog. This difference can lead to energy savings during purification by distillation or altered behavior in high-temperature applications .
Boiling pointContext-dependent
157 °C at 50 Torr
vs n-butyl p-tolyl sulfide 258.4 °C at 760 mmHg
Supports energy-efficient purification and thermal process compatibility
Reported pressures differ; direct comparison requires correction
PurificationProcess ChemistryThermal Separation
Evidence Dimension
Boiling Point
Target Compound Data
157 °C at 50 Torr
Comparator Or Baseline
n-Butyl p-tolyl sulfide: 258.4 °C at 760 mmHg
Quantified Difference
Target compound boils at a lower temperature under reduced pressure, indicative of a substantial overall boiling point reduction due to chain branching.
Conditions
Reported pressures: 50 Torr vs. 760 mmHg. Data from vendor and database listings.
Why This Matters
Procurement of the branched isomer is justified when lower boiling points are required for energy-efficient separation or for compatibility in specific process conditions.
PurificationProcess ChemistryThermal Separation
Lower Density for Gravimetric Formulations
The compound's density is predicted to be 0.96 ± 0.1 g/cm³. This is lower than its methyl and ethyl analogs and distinguishes it from denser functionalized sulfides, making it suitable for applications where a lower-density organic sulfide is needed for gravimetric formulations or as a lighter component in mixtures [1][2].
DensityData to verify
0.96 ± 0.1 g/cm³ (predicted)
~7% lower than methyl p-tolyl sulfide (1.027 g/mL), ~3% lower than ethyl analog (0.99 g/cm³)
Enables lower-density formulation options for gravimetric control
Target compound has a density ~7% lower than the methyl analog and ~3% lower than the ethyl analog.
Conditions
Reported properties from vendor and literature data.
Why This Matters
Selecting this compound allows for precise control over mixture densities and gravimetric properties, a key differentiator in formulating materials with specific volumetric requirements.
Odor Potential and Stability for Fragrance Development
While direct olfactory data for this specific compound is not publicly available, its structure falls within the scope of patented alkylsulfanyl-benzenes, which are claimed to provide desirable spicy and anisic notes with improved stability against discoloration compared to natural alternatives like eugenol and anethole [1]. This provides a class-level, but structurally specific, advantage over non-sulfur containing fragrance molecules and justifies its selection in fragrance discovery programs seeking stable, diffusive notes.
Odor & stabilityClass-level inference
Alkylsulfanyl-benzenes claimed to give spicy-anisic notes with improved discoloration stability vs eugenol/anethole
Class-level support for fragrance discovery programs
Compound-specific odor data not publicly available; patent claims only
Fragrance ChemistryFlavor DevelopmentStability
Evidence Dimension
Stability (Discoloration)
Target Compound Data
Claimed to be stable to discolouration (class property).
Comparator Or Baseline
Natural compounds like eugenol and anethole are known to discolor on storage.
Quantified Difference
Qualitative stability advantage for alkylsulfanyl-benzenes over some natural odorants.
Conditions
Based on patent claims for a broad class of compounds.
Why This Matters
For fragrance and flavor development, this class of compounds offers a synthetic route to stable, spicy-anisic notes, avoiding the formulation challenges posed by discoloring natural products, thus justifying its procurement over other natural or less stable synthetic analogs.
Fragrance ChemistryFlavor DevelopmentStability
[1] Flachsmann, F., Gautschi, M., & Wiedemann, J. (2003). Alkylsulfanyl-benzenes as fragrance compounds. Justia Patents, US 20060014664 A1. Retrieved from https://patents.justia.com/patent/20060014664 View Source
Enzymatic Sulfoxidation Stereoselectivity
The specific alkyl chain of alkyl p-tolyl sulfides profoundly influences the stereoselectivity of enzymatic sulfoxidation. A study on a series of alkyl p-tolyl sulfides by flavin-containing monooxygenases showed that the enzyme's stereoselectivity varied with the alkyl chain structure [1]. While this specific compound was not part of the study, the established structure-activity relationship indicates that the branched isobutyl group of 1-Methyl-4-((2-methylpropyl)thio)benzene will yield a distinct enantiomeric excess of the sulfoxide product compared to its linear or smaller-chain analogs. This is critical for applications requiring specific chiral sulfoxide building blocks or for understanding metabolic pathways of related structures.
Enzymatic sulfoxidationClass-level inference
Alkyl chain branching influences stereoselectivity of flavin monooxygenase; isobutyl expected to give distinct ee% vs linear analogs
Branched chain may enable unique chiral sulfoxide access
Specific ee% data not studied for this compound; class-level trend from Rettie et al. 1990
BiocatalysisChiral SynthesisDrug Metabolism
Evidence Dimension
Enantioselectivity of Sulfoxidation
Target Compound Data
Expected to produce a distinct enantiomeric excess (ee%) of the sulfoxide product.
Comparator Or Baseline
Methyl p-tolyl sulfide and other n-alkyl p-tolyl sulfides were shown to have different stereoselectivities with the same enzyme.
Quantified Difference
The extent of stereoselectivity is dependent on the alkyl chain structure. The branched isobutyl chain is expected to lead to a different ee% than linear analogs.
Conditions
In vitro enzymatic assays with flavin-containing monooxygenases.
Why This Matters
When a specific chiral sulfoxide is needed, or when studying structure-specific metabolism, the unique stereoselectivity profile of this branched sulfide makes it a non-interchangeable and scientifically necessary choice over linear alkyl analogs.
BiocatalysisChiral SynthesisDrug Metabolism
[1] Rettie, A. E., Bogucki, B. D., Lim, I., & Meier, G. P. (1990). Stereoselective sulfoxidation of a series of alkyl p-tolyl sulfides by microsomal and purified flavin-containing monooxygenases. Molecular Pharmacology, 37(5), 649-655. View Source
Specific Application Scenarios for 1-Methyl-4-((2-methylpropyl)thio)benzene Based on Quantitative Evidence
Synthesis of Chiral Sulfoxide Building Blocks via Biocatalysis
For researchers aiming to produce enantioenriched sulfoxides using flavin-containing monooxygenases, this compound is the optimal choice. As established in Section 3, the branched alkyl chain will result in a unique stereoselective outcome [1]. This is not replicable with linear alkyl p-tolyl sulfides, making this specific compound essential for exploring the structure-selectivity relationship or for accessing a specific chiral sulfoxide intermediate not obtainable with other analogs.
Development of Stable, Spicy-Anisic Fragrance Ingredients
In fragrance development, this compound is a prime candidate for creating novel, stable spicy-anisic accords. Patented evidence supports that its class of alkylsulfanyl-benzenes provides the desired odor notes without the discoloration issues of natural products like eugenol [2]. Its procurement is therefore strategic for fragrance houses aiming to formulate long-lasting, visually stable consumer products, offering a synthetic advantage over natural or less stable alternatives.
Energy-Efficient Process Chemistry and Purification
When scaling up a synthesis or optimizing a purification process, the lower boiling point of this branched sulfide (157 °C at 50 Torr) compared to its linear n-butyl analog (258.4 °C at 760 mmHg) makes it a more energy-efficient choice. This can lead to reduced operational costs and gentler thermal conditions, which is particularly advantageous when handling thermally sensitive downstream products or when designing a greener, more sustainable chemical process.
Precise Formulation of Low-Density Functional Materials
In the formulation of materials like specialized polymers, coatings, or lubricants where density is a critical design parameter, this compound provides a quantifiable advantage. With a predicted density of 0.96 g/cm³, it is less dense than methyl (1.027 g/mL) and ethyl (0.99 g/cm³) analogs [3][4]. This lower density allows formulators to achieve specific gravimetric and volumetric properties in final products, differentiating its use from other, denser alkyl-aryl sulfides.
Application
Selection Property
Validation Focus
Biocatalytic chiral sulfoxide synthesis
Branched alkyl chain for distinct stereoselectivity
Enantiomeric excess and enzyme specificity studies
Fragrance ingredient discovery
Synthetic alkylsulfanyl-benzene class stability
Odor profile and discoloration resistance testing
Energy-efficient process chemistry
Lower boiling point vs linear analog
Distillation efficiency and thermal process compatibility
Low-density material formulation
Lower predicted density vs methyl/ethyl analogs
Gravimetric and volumetric property verification
[1] Rettie, A. E., Bogucki, B. D., Lim, I., & Meier, G. P. (1990). Stereoselective sulfoxidation of a series of alkyl p-tolyl sulfides by microsomal and purified flavin-containing monooxygenases. Molecular Pharmacology, 37(5), 649-655. View Source
[2] Flachsmann, F., Gautschi, M., & Wiedemann, J. (2003). Alkylsulfanyl-benzenes as fragrance compounds. Justia Patents, US 20060014664 A1. Retrieved from https://patents.justia.com/patent/20060014664 View Source
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